4-Chloro-2-(3-fluorophenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClFN |
|---|---|
Molecular Weight |
207.63 g/mol |
IUPAC Name |
4-chloro-2-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7ClFN/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H |
InChI Key |
OSZFZWLDTKRWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 4 Chloro 2 3 Fluorophenyl Pyridine and Its Analogs
Diverse Synthetic Approaches to the 4-Chloro-2-(3-fluorophenyl)pyridine Core
The assembly of the 2,4-disubstituted pyridine (B92270) framework present in this compound can be approached through two primary strategies: the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring. baranlab.org
Established Reaction Pathways
Traditional methods for pyridine synthesis often rely on condensation reactions of carbonyl compounds with amines. nih.gov The Hantzsch pyridine synthesis, for example, is a well-established multi-component reaction that involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgacs.org This typically produces a dihydropyridine (B1217469) intermediate that requires a subsequent oxidation step to yield the aromatic pyridine ring. wikipedia.orggcwgandhinagar.com While effective for certain substitution patterns, these methods can sometimes result in low yields and lack of regioselectivity, particularly for unsymmetrically substituted pyridines. nih.govwikipedia.org
Another classical approach is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgacs.org However, this method often suffers from low yields. wikipedia.org
The Guareschi-Thorpe reaction provides a pathway to pyridines through the condensation of a β-dicarbonyl compound with a β-enaminocarbonyl compound or nitrile. gcwgandhinagar.comacsgcipr.org These condensation reactions are foundational in pyridine synthesis and offer a versatile, albeit sometimes low-yielding, entry to a range of substituted pyridines. acsgcipr.org
Novel and Emerging Synthetic Strategies
More contemporary approaches to pyridine synthesis often employ transition metal-catalyzed cross-coupling reactions and C-H activation strategies, offering greater efficiency and control over substitution patterns. nih.gov These methods allow for the direct formation of C-C bonds on the pyridine ring.
One-pot syntheses combining C-H alkenylation, electrocyclization, and aromatization sequences have been developed to produce highly substituted pyridines from simple starting materials like alkynes and α,β-unsaturated imines. nih.gov Similarly, olefin cross-metathesis has been utilized to generate α,β-unsaturated 1,5-dicarbonyl precursors, which can then be cyclized to form pyridines with diverse substitution patterns. organic-chemistry.org
Metal-free annulation strategies are also gaining prominence. For instance, a [3+3] annulation between enamines and β,β-dichloromethyl peroxides has been reported for the synthesis of polysubstituted pyridines under mild conditions. mdpi.com
Preparation and Functionalization of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of appropriately functionalized building blocks, namely halogenated phenyl and pyridine derivatives.
Synthesis of Halogenated Phenyl and Pyridine Building Blocks
The synthesis of the 3-fluorophenyl precursor can be achieved through various fluorination methods. For the pyridine core, the introduction of a chlorine atom at the 4-position can be accomplished through several routes. Direct chlorination of pyridine can be challenging due to the electron-deficient nature of the ring, which typically directs electrophilic substitution to the 3-position under harsh conditions. google.com A more common approach involves the use of pyridine N-oxides, which can be activated for substitution at the 2- and 4-positions. gcwgandhinagar.comacs.org
For example, 4-chloropyridine (B1293800) can be synthesized from pyridine by reaction with a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.compatsnap.com Another route involves the "halogen dance" reaction, where a bromopyridine can be isomerized and subsequently iodinated to produce a dihalopyridine building block like 2-bromo-4-iodopyridine, which can then be selectively functionalized. researchgate.net The synthesis of 4-fluoropyridine, a related building block, can be accomplished via a Balz-Schiemann reaction of 4-aminopyridine. nii.ac.jp
The synthesis of the required 3-fluorophenylboronic acid, a key component for Suzuki coupling, can be prepared from 1-bromo-3-fluorobenzene. A general method for preparing substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an alkyl lithium reagent followed by quenching with an electrophilic borate (B1201080) ester. google.com
Role of Condensation and Cyclization Reactions
Condensation and cyclization reactions are fundamental to constructing the pyridine ring itself. baranlab.orgacsgcipr.org As mentioned in section 2.1.1, classical methods like the Hantzsch and Guareschi-Thorpe syntheses rely on the condensation of smaller fragments to build the heterocyclic core. wikipedia.orggcwgandhinagar.comacsgcipr.org These reactions form the carbon-carbon and carbon-nitrogen bonds necessary for the six-membered ring.
Modern variations often involve intramolecular cyclization of a pre-assembled carbon chain. For example, a one-pot synthesis can involve a domino cyclization-oxidative aromatization approach, where the initial cyclization is promoted by a solid acid catalyst and the subsequent aromatization is achieved through dehydrogenation with a palladium catalyst. organic-chemistry.org Transition metal-catalyzed cyclization reactions, such as the Bönnemann cyclization of a nitrile and two alkyne molecules, also provide a powerful route to pyridine derivatives. wikipedia.orgnumberanalytics.com
Advanced Coupling and Substitution Reactions in Pyridine Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of 2-arylpyridines like this compound. These reactions allow for the precise and efficient formation of a C-C bond between the pyridine and phenyl rings.
The Suzuki-Miyaura coupling is a widely used method for this purpose, reacting a pyridine halide or sulfonyl fluoride (B91410) with a phenylboronic acid or ester in the presence of a palladium catalyst. nih.govnih.govcdnsciencepub.comclaremont.edu For the synthesis of this compound, this would typically involve the coupling of a 2-substituted-4-chloropyridine with 3-fluorophenylboronic acid. The regioselectivity of Suzuki couplings on dihalopyridines can often be controlled, with the halogen at the 2- or 4-position being more reactive than one at the 3-position. nih.gov For instance, the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been shown to occur regioselectively at the 2-position. nih.gov
The Negishi coupling , which utilizes an organozinc reagent instead of a boronic acid, is another powerful tool for forming C-C bonds with pyridines. orgsyn.orgresearchgate.netmdpi.comwikipedia.org This method is known for its high yields and tolerance of various functional groups. orgsyn.orgwikipedia.org The required pyridylzinc halide can be prepared from the corresponding halopyridine. orgsyn.org
The Buchwald-Hartwig amination is a key reaction for introducing nitrogen-based functional groups onto the pyridine ring. researchgate.netwikipedia.orglibretexts.orgnih.gov While not directly involved in the C-C bond formation of the target compound's backbone, it is a crucial reaction for synthesizing analogs with amino substituents. For example, highly regioselective amination at the C-2 position of 2,4-dichloropyridine (B17371) can be achieved, providing a route to 4-chloro-N-phenylpyridin-2-amines. researchgate.net
Finally, nucleophilic aromatic substitution (SNAr) is another important reaction for functionalizing halopyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgacs.org This allows for the displacement of a halide, such as the chlorine atom in 4-chloropyridine, with various nucleophiles to introduce a wide range of functional groups. acs.org
Table of Synthetic Reactions for Pyridine Synthesis
| Reaction Name | Description | Key Reactants | Catalyst/Reagent | Ref. |
|---|---|---|---|---|
| Hantzsch Pyridine Synthesis | Multi-component reaction to form dihydropyridines, followed by oxidation. | Aldehyde, β-ketoester, Ammonia/Ammonium Acetate | - | wikipedia.orgacs.org |
| Chichibabin Pyridine Synthesis | Condensation reaction to form pyridines. | Aldehydes, Ketones, α,β-unsaturated carbonyls, Ammonia | - | wikipedia.orgacs.org |
| Guareschi-Thorpe Reaction | Condensation to form pyridines. | β-dicarbonyl compound, β-enaminocarbonyl compound/nitrile | - | gcwgandhinagar.comacsgcipr.org |
| Suzuki-Miyaura Coupling | Cross-coupling for C-C bond formation. | Aryl/heteroaryl halide, Aryl/heteroaryl boronic acid/ester | Palladium catalyst | nih.govnih.gov |
| Negishi Coupling | Cross-coupling for C-C bond formation. | Aryl/heteroaryl halide, Organozinc reagent | Palladium or Nickel catalyst | orgsyn.orgwikipedia.org |
| Buchwald-Hartwig Amination | Cross-coupling for C-N bond formation. | Aryl halide, Amine | Palladium catalyst | researchgate.netwikipedia.org |
| Bönnemann Cyclization | [2+2+2] cycloaddition to form pyridines. | Nitrile, Alkyne (2 equivalents) | Cobalt catalyst | wikipedia.orgnumberanalytics.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura coupling is a particularly prominent method. claremont.educdnsciencepub.comyoutube.comyoutube.com This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com
For the synthesis of 2-arylpyridines, a common approach is the Suzuki-Miyaura cross-coupling of a pyridine derivative with an arylboronic acid. claremont.educdnsciencepub.com For instance, 2-chloropyridine (B119429) or its derivatives can be coupled with an appropriately substituted phenylboronic acid. The choice of catalyst, ligands, and base is crucial for the reaction's success. Catalysts like Pd(dppf)Cl2 and Pd(PPh3)4 are frequently employed. claremont.educdnsciencepub.comnih.govacs.org The reaction conditions, including temperature and the presence of water and oxygen, can also influence the yield and selectivity. claremont.educdnsciencepub.com
The Heck reaction, another palladium-catalyzed process, can also be utilized. This reaction couples an unsaturated halide with an alkene. While less common for this specific target, it represents a viable alternative for creating the C-C bond between the pyridine and phenyl rings under specific substrate scenarios.
Recent advancements have explored the use of alternative electrophilic partners, such as sulfonyl fluorides, in Suzuki-Miyaura couplings. claremont.educdnsciencepub.comclaremont.edu For example, pyridine-2-sulfonyl fluoride (PyFluor) has been successfully coupled with hetero(aryl) boronic acids and esters to generate 2-arylpyridines. claremont.educdnsciencepub.comclaremont.edu These methods can offer advantages in terms of substrate scope and reaction conditions.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for 2-Arylpyridine Synthesis
| Catalyst/Precatalyst | Ligand | Base | Reactants | Product | Yield (%) | Reference |
| Pd(dppf)Cl2 | - | - | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/esters | 2-Arylpyridines | 5-89 | claremont.educdnsciencepub.com |
| Pd(OAc)2 | PPh3 | - | Dihalogenated pyridine, Arylboronic acid | Arylated pyridine | - | nih.govacs.org |
| Pd(PPh3)4 | - | NaHCO3 | 5-bromo-6-chloropyridin-3-yl fluorosulfate (B1228806), Phenylboronic acid | 6-chloro-5-phenylpyridin-3-yl fluorosulfate | - | nih.gov |
| Pd-PEPPSI-IPr | - | - | 2-chloro-3-phenyl-5-(p-tolyl)pyridine, 4-trifluoromethylpheylboronic acid | Tri-substituted pyridine | 98 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Electrophilic Aromatic Substitution on Pyridine and Phenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing functional groups onto aromatic rings. uci.edumasterorganicchemistry.com However, the pyridine ring is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com This deactivation makes direct electrophilic substitution on the pyridine ring challenging, often requiring harsh reaction conditions and resulting in low yields. youtube.com When substitution does occur, it is typically directed to the 3- and 5-positions. youtube.com
Given these challenges, EAS is more strategically employed on the phenyl ring of a precursor molecule. For instance, if one starts with 2-chloropyridine, the subsequent functionalization of the phenyl ring via EAS would follow standard rules of directing effects. The fluorine atom in the desired 3-fluorophenyl group is an ortho-, para-director, but deactivating.
Ruthenium-catalyzed C-H activation offers an alternative for the functionalization of 2-phenylpyridine (B120327) and related molecules, often targeting the meta position of the phenyl ring. acs.orgacs.org This approach can provide access to a variety of substituted analogs.
Nucleophilic Aromatic Substitution of Halogenated Pyridines
Nucleophilic aromatic substitution (SNA) is a key strategy for the synthesis of substituted pyridines, particularly when dealing with halogenated precursors. stackexchange.comyoutube.com The electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. stackexchange.com
In the context of synthesizing this compound, a plausible route involves the reaction of 2,4-dichloropyridine with a (3-fluorophenyl) nucleophile, likely an organometallic reagent such as a Grignard or organolithium species. The regioselectivity of this reaction is a critical consideration. Generally, in 2,4-dihalopyridines, the 4-position is more reactive towards nucleophilic attack than the 2-position. wuxiapptec.comresearchgate.netmdpi.com This preference is attributed to the electronic properties of the pyridine ring, where the carbon at the 4-position can better stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com
The reaction of 2,3-dichloropyridine (B146566) with a fluorinating agent like cesium fluoride can lead to the formation of 3-chloro-2-fluoropyridine, demonstrating the utility of SNAr in modifying the halogen substitution pattern on the pyridine ring. chemicalbook.com
Chemo-, Regio-, and Stereoselectivity in Synthetic Protocols
Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound.
Regioselectivity is a major challenge in reactions involving polysubstituted aromatic rings. In the Suzuki-Miyaura coupling of dihalogenated pyridines, the site of arylation can be controlled by modulating the catalyst system. For example, by varying the amount of phosphine (B1218219) ligand relative to the palladium catalyst, the selectivity can be switched between the C2 and C4 positions. nih.govacs.org
In nucleophilic aromatic substitution of 2,4-dichloropyridines, the inherent electronic properties of the pyridine ring favor substitution at the 4-position. wuxiapptec.comresearchgate.netmdpi.com However, the presence of other substituents on the ring can influence this selectivity. wuxiapptec.com DFT calculations have been used to predict and understand the regioselectivity in such reactions, showing that the LUMO coefficient is often higher at the more reactive carbon atom. mdpi.com
Chemoselectivity is crucial when multiple reactive sites are present in a molecule. For instance, in a molecule containing both a bromo and a fluorosulfate group, the Suzuki coupling can be directed to selectively react at the C-Br bond, leaving the fluorosulfate group intact for subsequent transformations. nih.gov
Stereoselectivity is generally not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, if chiral centers were to be introduced in its analogs, the choice of synthetic methodology would need to be carefully considered to control the stereochemical outcome.
Considerations for Scalable and Sustainable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Scalable processes must be safe, efficient, and economically viable. researchgate.netnih.gov For a molecule like this compound, this involves optimizing reaction conditions to maximize yield and minimize waste.
Green chemistry principles are increasingly important in modern synthetic chemistry. nih.govrsc.org This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste. nih.govrsc.orgrsc.org For pyridine synthesis, one-pot multicomponent reactions are being explored as an environmentally friendly approach. nih.govresearchgate.netacs.org These reactions can offer high atom economy and reduce the number of purification steps.
The development of robust and reusable catalysts is another key aspect of sustainable synthesis. acs.org For palladium-catalyzed reactions, minimizing the amount of the expensive and toxic palladium catalyst is a major goal. nih.govacs.org The use of highly active catalysts at very low loadings (ppm levels) is an area of active research. nih.govacs.org
Safety is also a critical consideration, especially when dealing with potentially exothermic reactions or toxic reagents. researchgate.net Thorough safety investigations are necessary before scaling up any chemical process. researchgate.net
Molecular Structure and Conformational Analysis Through Advanced Characterization
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methodologies are indispensable tools for probing the intricate details of molecular frameworks. In the case of 4-Chloro-2-(3-fluorophenyl)pyridine, a combination of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provides a comprehensive picture of its structural and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful technique for mapping the connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce a wealth of structural information.
The ¹H and ¹³C NMR spectra of this compound would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the aromatic ring currents of both the pyridine (B92270) and phenyl rings.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity |
| Pyridine Ring Protons | 7.0 - 8.5 | Doublet, Doublet of doublets |
| Phenyl Ring Protons | 7.0 - 7.8 | Multiplet |
Expected ¹³C NMR Data:
| Carbons | Expected Chemical Shift (ppm) Range |
| Pyridine Ring Carbons | 120 - 160 |
| Phenyl Ring Carbons | 110 - 165 |
| C-Cl (Pyridine) | ~140-150 |
| C-F (Phenyl) | ~160-165 (Doublet due to C-F coupling) |
Note: The actual chemical shifts and coupling constants would need to be determined from experimental data, which is not publicly available at this time.
Expected ¹⁹F NMR Data:
| Fluorine Atom | Expected Chemical Shift (ppm) Range |
| Phenyl-F | -110 to -115 |
Note: This is an estimated range based on similar fluorophenyl-substituted heterocycles.
Computational chemistry, specifically the Gauge-Including Atomic Orbital (GIAO) method, offers a powerful tool for predicting NMR chemical shifts. This theoretical approach calculates the magnetic shielding tensors of nuclei in a molecule, which can then be converted to chemical shifts. By comparing the GIAO-calculated shifts with experimental data, a high level of confidence in the structural assignment can be achieved. Such calculations for this compound would be invaluable in confirming the precise assignment of each proton and carbon signal, especially in a molecule with several aromatic signals in a crowded spectral region.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Expected FT-IR Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) Range |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=N and C=C stretching (pyridine ring) | 1400 - 1600 |
| C=C stretching (phenyl ring) | 1450 - 1600 |
| C-F stretching | 1100 - 1250 |
| C-Cl stretching | 700 - 850 |
Note: The exact positions of these bands would depend on the specific molecular environment and intermolecular interactions in the solid or liquid state.
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in FT-IR and FT-Raman spectra. nih.gov It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a given normal mode of vibration.
Although a specific PED analysis for this compound has not been reported, the methodology is well-established. nih.govresearchgate.net Such an analysis would be crucial for unambiguously assigning the vibrational bands, especially in the "fingerprint" region of the spectrum where many modes can overlap. For example, PED analysis could differentiate between the various ring breathing modes and C-H bending vibrations, providing a more precise understanding of the molecule's dynamics. The VEDA (Vibrational Energy Distribution Analysis) software is a common tool used for this purpose. nih.gov
Mass Spectrometry
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ in the positive ion mode.
Fragmentation of this parent ion can be induced by collision-induced dissociation (CID) to provide structural insights. While specific ESI-MS fragmentation data for the target compound is not available, general principles of fragmentation for similar structures can be applied. nih.gov
LC-QTOF/MS combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. This technique is invaluable for the identification and quantification of compounds in complex mixtures. massbank.eu In the context of analyzing this compound, LC-QTOF/MS would provide:
Accurate Mass Measurement: The high-resolution capability of the TOF analyzer allows for the determination of the accurate mass of the protonated molecule, which can be used to confirm its elemental composition.
Fragmentation Analysis: The quadrupole can be used to select the parent ion for fragmentation, and the TOF analyzer measures the accurate masses of the resulting fragment ions. This MS/MS data is crucial for structural elucidation.
While no specific LC-QTOF/MS data for this compound was found, a mass spectrum for the related compound 4-Chloro-6-(3-fluorophenyl)pyrimidine is available and provides an illustrative example of the type of data obtained.
Illustrative Mass Spectrum Data for a Related Compound: 4-Chloro-6-(3-fluorophenyl)pyrimidine
| m/z | Relative Intensity (%) | Possible Fragment |
| 208 | 100 | [M]⁺ |
| 173 | 90 | [M-Cl]⁺ |
| 146 | 61 | |
| 95 | 8 | |
| 75 | 5 |
Source: MassBank, Record: MSBNK-Fac_Eng_Univ_Tokyo-JP004469. Note: This data is for a related but different compound.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of light corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. nih.gov
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions and result in strong absorption bands in the UV region.
n → π transitions:* These involve the excitation of a non-bonding electron (e.g., from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These are typically lower in energy and have weaker absorption bands compared to π → π* transitions.
Specific experimental UV-Visible spectral data for this compound is not documented in the searched literature. However, based on its structure, it would be expected to show absorption maxima in the UV region characteristic of substituted pyridine and phenyl rings.
Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly available sources. However, the crystal structure of a related compound, 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, has been determined, illustrating the types of interactions that can be expected, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the solid state. nist.gov
Theoretical Conformational and Geometric Analysis
In the absence of experimental data, theoretical methods are often employed to predict the geometric and energetic properties of molecules. These computational approaches can offer valuable insights into the likely conformations and the stability of different spatial arrangements.
Quantum Chemical Optimization of Molecular Geometry
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the optimized geometry of a molecule by finding the lowest energy arrangement of its atoms. Such calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles of this compound. A thorough search of computational chemistry databases and literature reveals no such theoretical optimizations have been reported for this compound.
Evaluation of Energy Minima and Conformer Stability
Molecules with rotatable bonds, such as the one connecting the phenyl and pyridine rings in this compound, can exist in different conformations, or conformers. Theoretical calculations can identify the various energy minima corresponding to stable conformers and determine their relative stabilities. This analysis is crucial for understanding the dynamic behavior of the molecule. Regrettably, no studies on the conformational landscape or the relative energies of the conformers of this compound are present in the current body of scientific literature.
Synthesis and Characterization of Novel Compound Libraries
The theoretical design of new derivatives is followed by their practical synthesis and rigorous characterization. This phase is critical for confirming the structures of the new compounds and for providing the material needed for further evaluation.
Derivatization and Scaffold Exploration for Advanced Chemical Entities
1 Functionalization at Various Positions of the Pyridine (B92270) and Fluorophenyl Rings
The 4-Chloro-2-(3-fluorophenyl)pyridine scaffold offers several positions for functionalization. The chlorine atom at the 4-position of the pyridine ring is a particularly attractive site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Additionally, the hydrogen atoms on both the pyridine and fluorophenyl rings can be replaced through various electrophilic and nucleophilic aromatic substitution reactions. Modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at these positions with high selectivity. nih.gov
Development of Fused Heterocyclic Analogs (e.g., pyridazinones, pyrrolopyridines, quinolines, pyrimidines)
A more dramatic modification of the original scaffold involves the construction of fused heterocyclic systems. This approach, often termed "scaffold hopping," aims to explore novel chemical space by creating entirely new ring systems that maintain some of the key pharmacophoric features of the parent molecule. nih.govresearchgate.net For instance, the pyridine ring of this compound can be used as a building block for the synthesis of more complex fused systems like quinolines or pyrrolopyridines. acs.org
One documented example involves the synthesis of pyridazinone derivatives. In a study, new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their potential as anticancer and antiangiogenic agents. nih.gov This demonstrates how the core phenylpyridine structure can be elaborated into a fused heterocyclic system with distinct biological activities. nih.gov
Structure-Activity Relationship (SAR) Studies in Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a series of compounds relates to their biological or chemical activity. researchgate.net By systematically modifying the structure of this compound and evaluating the resulting changes in activity, researchers can build a comprehensive picture of the key structural features required for a desired effect.
For example, in the aforementioned study on pyridazinone derivatives, the inhibitory effects of the synthesized compounds on the viability of three human cancer cell lines were assessed. nih.gov The results showed that compounds with specific substitutions (compounds 4g and 4i) exhibited inhibitory activity comparable to the standard drug methotrexate. nih.gov Further testing revealed that these compounds were potent antiangiogenic agents. nih.gov This type of data is crucial for guiding the next round of molecular design, allowing for the optimization of potency and other desirable properties.
| Compound ID | Modification from Parent Scaffold | Observed Activity |
| 4g | Phenyl group replaced with 3-chloro-4-fluorophenyl; Pyridine ring replaced with a pyridazinone core; a specific cyclic amino group added. | Potent antiangiogenic activity against TNFα, VEGF, FGFb, and TGFβ. nih.gov |
| 4i | Phenyl group replaced with 3-chloro-4-fluorophenyl; Pyridine ring replaced with a pyridazinone core; a different cyclic amino group added. | Potent antiangiogenic activity against TNFα, VEGF, FGFb, and leptin. nih.gov |
| 4f | Phenyl group replaced with 3-chloro-4-fluorophenyl; Pyridine ring replaced with a pyridazinone core; a specific aliphatic amino group added. | Showed better OH radical scavenging activity than the standard ascorbic acid. nih.gov |
Correlation of Substituent Identity and Position with Biological Efficacy
The biological efficacy of derivatives of this compound is significantly influenced by the identity and position of various substituents. Structure-activity relationship (SAR) studies have been instrumental in elucidating these correlations, guiding the design of more potent and selective compounds for various therapeutic targets.
A critical aspect of the SAR for this class of compounds is the nature of the substituent on the phenyl ring. For instance, the introduction of a nitro group has been shown to be an interesting moiety for enhancing cytotoxic activity against cancer cell lines. mdpi.com Similarly, methoxy (B1213986) and chloro substituents on the benzene (B151609) ring have been found to be beneficial for improving biological activity. mdpi.com These substituents are selected to provide a range of lipophilic, electronic, and steric properties to modulate the compound's interaction with its biological target. mdpi.com
The position of the substituent on the pyridine ring is also a key determinant of activity. In studies of pyridine derivatives as PPARγ modulators, it was observed that the introduction of a methyl group at different positions on the pyridine ring had varying effects on potency. nih.gov For example, in the 2-pyridine series, a methyl group improved potency, while in the 3-pyridine series, it did not lead to the same enhancement. nih.gov Furthermore, the replacement of the phenyl ring with a 2-pyridyl group was a successful strategy to reduce lipophilicity, which in turn mitigated the elevation of liver enzyme activities. nih.gov
In the context of pyridazine (B1198779) derivatives, the nature of the amino substituent at the 5-position plays a crucial role in determining anticancer and antiangiogenic activities. nih.gov For example, derivatives with specific aliphatic or cyclic saturated amino groups have demonstrated significant inhibitory activity against various human cancer cell lines. nih.gov
The following table summarizes the correlation between substituent modifications and the resulting biological efficacy in derivatives related to the this compound scaffold.
Table 1: Correlation of Substituent Identity and Position with Biological Efficacy
| Scaffold/Series | Substituent Position | Substituent Identity | Observed Effect on Biological Efficacy | Reference |
|---|---|---|---|---|
| Pyridine-3-carbonitriles | Benzene ring | Nitro, Methoxy, Chloro | Enhancement of cytotoxic activity | mdpi.com |
| Pyridine Derivatives (PPARγ modulators) | 2-Pyridine ring | Methyl | Improved potency | nih.gov |
| Pyridine Derivatives (PPARγ modulators) | 3-Pyridine ring | Methyl | No significant improvement in potency | nih.gov |
| Pyridazine Derivatives | 5-position | Aliphatic/Cyclic saturated amino | Potent anticancer and antiangiogenic activity | nih.gov |
| 4-Pyridine Derivatives | 3-position | Alkoxy (Methoxy, Ethoxy) | Essential for in vitro potency | nih.gov |
These examples underscore the importance of systematic exploration of substituent effects to optimize the therapeutic potential of the this compound scaffold.
Computational Approaches for SAR Analysis and Optimization
Computational chemistry plays a pivotal role in the analysis of Structure-Activity Relationships (SAR) and the optimization of lead compounds. For the this compound scaffold, various computational techniques can be employed to gain a deeper understanding of its interactions with biological targets and to guide the design of more effective analogs.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of this compound, molecular docking studies can be used to:
Identify the key amino acid residues in the binding site that interact with the ligand.
Explain the observed SAR by correlating the binding mode with the biological activity of different derivatives.
Propose modifications to the ligand structure to enhance binding affinity and selectivity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active this compound derivatives, a pharmacophore model can be generated to:
Identify the common chemical features responsible for their biological effect.
Serve as a 3D query for virtual screening of compound libraries to discover novel scaffolds.
Guide the design of new derivatives that fit the pharmacophore and are likely to be active.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations can provide valuable information about:
Molecular Geometry: Predicting the most stable conformation of the molecule.
Electronic Properties: Calculating properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and atomic charges, which are crucial for understanding reactivity and intermolecular interactions. bohrium.com
Spectroscopic Properties: Simulating spectroscopic data (e.g., IR, NMR) to aid in the characterization of synthesized compounds. bohrium.com
A study on a pyran derivative, for instance, successfully utilized DFT calculations to analyze its molecular structure, electronic properties, and reactivity, demonstrating the power of this approach in understanding the fundamental characteristics of a molecule. bohrium.com
The integration of these computational approaches provides a powerful platform for the rational design and optimization of derivatives based on the this compound scaffold. By combining computational predictions with experimental validation, the drug discovery process can be significantly accelerated, leading to the identification of more potent and selective therapeutic agents.
Medicinal Chemistry Applications of 4 Chloro 2 3 Fluorophenyl Pyridine Scaffolds
Anticancer Research
The exploration of 4-Chloro-2-(3-fluorophenyl)pyridine in oncology has primarily centered on its utility as a foundational structure for the development of potent and selective inhibitors of cancer-related signaling pathways.
In Vitro Antiproliferative Activity against Human Cancer Cell Lines
The pyridine (B92270) ring is a common feature in compounds exhibiting antiproliferative activity against a variety of human cancer cell lines. The introduction of specific substituents to the pyridine core can significantly influence this biological activity. For instance, studies on various pyridine derivatives have demonstrated their potential to inhibit the growth of cancer cell lines such as HeLa, A549, and MDA-MB-231. While specific data on the antiproliferative activity of this compound itself is not extensively detailed in publicly available literature, the broader class of substituted pyridines has shown promise. The antiproliferative effects are typically quantified by IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
Interactive Table: Antiproliferative Activity of Related Pyridine and Pyrimidine (B1678525) Derivatives Please note: Data for the specific compound this compound is not available. The following table presents data for structurally related compounds to illustrate the potential of this chemical class.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Values | Reference |
| Pyridine Derivatives with -OCH3 groups | HeLa, A549, MDA-MB-231 | Decreased IC50 values indicating improved activity | |
| Acetylenic Thioquinolines | SW707 (colorectal), CCRF/CEM (leukemia), T47D (breast) | ID50 values ranging from 0.4 to 3.8 µg/ml for active compounds | |
| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | UO-31 (renal) | Compound 12c showed 2.88 times greater activity than sorafenib | |
| Thieno[2,3-d]pyrimidine derivatives | MCF-7 (breast) | Compound 2 showed an IC50 of 4.3 ± 0.11 µg/mL |
Mechanisms of Action: Inhibition of Key Oncogenic Targets
The anticancer potential of pyridine-based compounds often stems from their ability to interact with and inhibit key proteins that drive cancer cell proliferation and survival.
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell growth and is frequently hyperactivated in cancer. Targeting this pathway with inhibitors is a validated therapeutic strategy. While direct evidence for this compound as an ERK1/2 inhibitor is not prominent, a structurally related compound, GDC-0994, which features a 4-Chloro-3-fluorophenyl group, is a potent and selective inhibitor of ERK1/2. This suggests that the chloro-fluorophenyl pyridine scaffold can be a valuable pharmacophore for the design of ERK inhibitors.
The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated through its interaction with the Murine Double Minute 2 (MDM2) protein. Inhibiting this interaction can restore p53 function and trigger cancer cell death. Spirooxindole derivatives containing a 3-chloro-2-fluorophenyl group have been developed as highly potent MDM2 inhibitors. One such compound, AA-115/APG-115, which incorporates this moiety, demonstrates a very high affinity for MDM2 (Ki < 1 nM) and has entered clinical trials. This highlights the significance of the chloro-fluorophenyl group in designing effective MDM2-p53 interaction inhibitors.
Information specifically linking this compound to the modulation of the Forkhead Box M1 (FOXM1) transcription factor is not currently available in the reviewed literature. FOXM1 is a key regulator of the cell cycle and is overexpressed in a wide range of human cancers, making it an attractive therapeutic target.
Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. The pyridine and pyrimidine cores are common scaffolds for the development of kinase inhibitors. For example, derivatives of 4-anilino-6-(3-substituted-phenoxy)pyrimidine have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinases. Although direct kinase inhibition data for this compound is scarce, the structural motif is present in compounds designed to target various kinases, suggesting its potential as a building block in the development of novel kinase inhibitors.
Histone Deacetylase (HDAC) and Isocitrate Dehydrogenase (IDH) Targeting
There is no specific information available in the searched literature regarding the activity of this compound as an inhibitor of Histone Deacetylase (HDAC) or Isocitrate Dehydrogenase (IDH). However, research on structurally related compounds offers some context. For instance, derivatives of 5-chloro-4-((substituted phenyl)amino)pyrimidine have been investigated as HDAC inhibitors, suggesting that the broader chlorophenyl-pyrimidine scaffold can be a starting point for designing such inhibitors. researchgate.netnih.gov Similarly, fluorinated peptoid-based molecules have been developed as HDAC inhibitors, some of which incorporate a meta-fluorophenyl linker. nih.gov These studies, while not directly addressing this compound, indicate that the structural motifs present in this compound are of interest in the design of epigenetic modulators.
Induction of Apoptosis and Antiangiogenic Effects
Direct evidence for the induction of apoptosis or antiangiogenic effects by this compound is not present in the available search results. Research on analogous compounds provides some insights into the potential of related scaffolds. For example, a study on 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives demonstrated antiangiogenic properties. nih.gov Furthermore, other complex heterocyclic systems containing a substituted phenylpyridine moiety have been shown to induce apoptosis through the inhibition of kinases like c-MET and VEGFR-2. nih.gov These findings suggest that the 4-chloro-2-phenylpyridine (B1303127) core could potentially be incorporated into larger molecules to elicit such biological responses, but specific data for the requested compound is lacking.
Antimicrobial and Antifungal Investigations
Activity against Gram-Positive and Gram-Negative Bacterial Strains
While a wide range of pyridine derivatives have been synthesized and evaluated for their antimicrobial properties, specific data on the activity of this compound against Gram-positive and Gram-negative bacteria is not available in the searched literature. Studies on other pyridine-containing compounds have shown that this class of molecules can exhibit significant antibacterial activity. mdpi.comresearchgate.netnih.gov For example, certain azetidinone derivatives containing a pyridine ring have been reported to be potent against various bacterial strains.
Efficacy against Fungal Pathogens
Similar to its antimicrobial profile, there is no specific information on the antifungal efficacy of this compound. However, the broader family of pyridine derivatives has been a source of antifungal agents. mdpi.com For instance, 1,2,4-triazolo[4,3-a]pyridine derivatives have shown good antifungal activities. oriprobe.com Additionally, other nitrogen-containing heterocyclic compounds with chloro and fluoro substitutions have been investigated for their potential to inhibit fungal growth. nih.govfrontiersin.orgresearchgate.net
Molecular Targets of Antimicrobial Action (e.g., DNA Gyrase)
There is no direct evidence to suggest that this compound targets DNA gyrase. The class of DNA gyrase inhibitors is diverse, and while some heterocyclic compounds are known to target this enzyme, specific studies on the requested molecule are absent from the search results. nih.govnih.gov Research on other scaffolds, such as 4-chloro-3-nitrophenylthiourea derivatives, has identified them as inhibitors of bacterial type II topoisomerases. nih.gov
Anti-inflammatory and Immunomodulatory Potential
Specific studies on the anti-inflammatory or immunomodulatory effects of this compound are not available in the public domain. However, the anti-inflammatory potential of related diaryl-substituted heterocyclic compounds has been explored. For instance, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov This suggests that the diarylpyridine scaffold could be a basis for developing new anti-inflammatory drugs, but further research is needed to determine if this compound itself possesses such activity.
No Published Research Found for "this compound" in the Specified Medicinal Chemistry Applications
Following a comprehensive search of scientific databases and literature, no specific research articles or data could be identified for the chemical compound This compound pertaining to the requested medicinal chemistry applications. The areas of investigation, as outlined in the query, included:
Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2)
Modulation of Pro-inflammatory Cytokines
Neuropharmacological Applications , specifically Monoamine Oxidase-B (MAO-B) Inhibition and Interaction with Neurotransmitter Systems
Antiviral Activities , with a focus on the Inhibition of HIV-1 Replication
While the searches yielded a vast amount of information on various heterocyclic compounds, including other pyridine derivatives, and their roles as COX inhibitors, anti-inflammatory agents, neuropharmacological agents, and antiviral compounds, there was no specific mention or study of "this compound" for these purposes.
The existing literature describes a multitude of compounds with similar structural features, such as chloro- and fluoro-substituted phenylpyridines, that have been investigated for a range of biological activities. However, the specific isomeric arrangement and combination of substituents in "this compound" does not appear in the currently available body of scientific research in connection with the topics requested.
Therefore, it is not possible to generate a scientifically accurate and detailed article on the medicinal chemistry applications of "this compound" as per the provided outline. The absence of published findings indicates that this specific compound may not have been synthesized or, if synthesized, has not been evaluated for the specified biological targets in research that is publicly accessible.
Antiviral Activities
Activity against Respiratory Syncytial Virus (RSV)
Scientific literature to date has not documented specific studies on the direct activity of this compound against the Respiratory Syncytial Virus (RSV). While derivatives of pyridine have been explored for a wide range of antiviral properties, research specifically targeting RSV with this particular compound is not publicly available. nih.gov The exploration of novel chemical scaffolds is a continuing effort in the search for effective RSV inhibitors, which are urgently needed to address the significant global health burden of this respiratory pathogen. nih.gov Future research may yet uncover the potential of this compound in this therapeutic area.
Enzyme and Receptor Target Identification and Validation
The identification of specific enzyme or receptor targets for this compound, particularly in the context of antiviral activity, remains an area for future investigation. The process of target identification is crucial for understanding the mechanism of action of a potential therapeutic agent.
High-Throughput Screening (HTS) Assays
High-throughput screening (HTS) is a foundational method in drug discovery for identifying active compounds from large chemical libraries. synquestlabs.com These automated assays allow for the rapid testing of thousands of compounds against a specific biological target. scienceintheclassroom.orgcornell.edu While HTS is a standard approach, there is no published data indicating that this compound has been included in HTS campaigns specifically designed to identify inhibitors of RSV or its associated viral proteins. The development of robust and sensitive HTS assays, such as fluorescence-based methods, is critical for the discovery of novel antiviral agents. nih.gov
Biochemical Studies for Target Engagement and Pathway Modulation
Biochemical studies are essential to confirm that a compound interacts with its intended target and to elucidate its effects on cellular pathways. Such studies often follow the identification of a "hit" from an HTS campaign. dundee.ac.uknih.gov As no specific biological target for this compound in the context of viral diseases has been identified, there are currently no published biochemical studies detailing its target engagement or its influence on relevant signaling pathways.
Computational Molecular Docking and Ligand-Protein Interaction Analysis
Computational methods are powerful tools in modern drug discovery, providing insights into how a small molecule might interact with a protein target.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target protein, as well as estimate the strength of the interaction, often expressed as a binding affinity. asiapharmaceutics.info While molecular docking has been used to study various pyridine derivatives against different biological targets, specific computational studies predicting the binding mode and affinity of this compound with any RSV-related proteins are not available in the current scientific literature. csfarmacie.cz
Identification of Critical Amino Acid Residues in Binding Pockets
A key outcome of ligand-protein interaction analysis is the identification of specific amino acid residues within the protein's binding pocket that are crucial for the ligand's binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. asiapharmaceutics.info Without a defined biological target for this compound in the context of RSV, no studies have been conducted to identify the critical amino acid residues that would be involved in its binding.
Coordination Chemistry and Metal Complexes of 4 Chloro 2 3 Fluorophenyl Pyridine Analogs
Synthesis of Metal Complexes Utilizing Halogenated Pyridine (B92270) Ligands
The synthesis of metal complexes with halogenated pyridine ligands, including analogs of 4-chloro-2-(3-fluorophenyl)pyridine, typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of the metal precursor, solvent, and reaction conditions, such as temperature and stoichiometry, can significantly influence the outcome of the reaction, leading to the formation of complexes with varying coordination numbers and geometries.
For instance, transition metal complexes of ligands like (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have been synthesized by reacting the ligand with metal(II) salts, resulting in complexes with a 1:2 metal-to-ligand stoichiometry. chemrevlett.com Similarly, complexes of 4-Chloro-2-(1-phenyl imino) Propyl Phenol with Co(II), Ni(II), Cu(II), and Zn(II) have been prepared and are noted to be stable at room temperature. researchgate.net The synthesis of cyclometalated iridium(III) complexes often involves reacting a ligand with a dimeric iridium precursor, such as (μ-dichloro)tetrakis(2-(2-pyridinyl)phenyl)diiridium(III). acs.org
In a more general approach, coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared in an alcoholic medium by refluxing the metal salt with the ligand in a 1:2 molar ratio. nih.gov The synthesis of platinum(II) complexes with phenylpyridine ligands decorated with anionic closo-monocarborane clusters has also been reported, highlighting the versatility of these ligands in forming stable complexes with various metals. rsc.org
Table 1: Examples of Synthesized Metal Complexes with Halogenated Pyridine Analogs
| Ligand | Metal Ion | Resulting Complex Stoichiometry (Metal:Ligand) | Reference |
| (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | chemrevlett.com |
| 4-Chloro-2-(1-phenyl imino) Propyl Phenol | Co(II), Ni(II), Cu(II), Zn(II) | Not specified | researchgate.net |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 1:2 | nih.gov |
| Isatin-hydrazone Schiff bases | Ir(III) | Not specified | acs.org |
Comprehensive Characterization of Coordination Compounds
The characterization of newly synthesized metal complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed for a thorough analysis.
Spectroscopic methods are fundamental in elucidating the coordination environment of the metal ion and the binding mode of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. For example, in complexes of 4-Chloro-2-(1-phenyl imino) Propyl Phenol, a shift in the C=N stretching frequency to lower values in the complex spectra compared to the free ligand indicates the involvement of the azomethine nitrogen in coordination. researchgate.net Similarly, in complexes of poly(4-vinylpyridine), a blue shift of the C-N stretching vibration of the pyridine ring suggests coordination of the pyridine nitrogen to the metal center. kpi.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. For instance, the characterization of pyrrole-based group 4 PNP pincer complexes was carried out using 1H, 13C{1H}, and 31P{1H} NMR spectroscopy. nih.gov The synthesis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride was confirmed by NMR spectroscopy and X-ray diffraction. nih.gov
UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the complex and the electronic transitions occurring within it. For example, upon complexation of isatin-hydrazone Schiff bases with iridium(III), the absorption band around 420–440 nm showed a hypsochromic shift to 380–430 nm. acs.org
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.
Elemental Analysis: Elemental analysis (C, H, N) is crucial for confirming the empirical formula of the synthesized complexes. chemrevlett.comresearchgate.net
Table 2: Spectroscopic Data for Analogs of this compound Complexes**
| Complex/Ligand Analog | Technique | Key Observation | Reference |
| 4-Chloro-2-(1-phenyl imino) Propyl Phenol Complexes | IR | Shift of C=N stretch to lower frequency | researchgate.net |
| Poly(4-vinylpyridine)-Ru(II) Complex | IR | Blue shift of pyridine C-N stretch | kpi.ua |
| Ir(III)-isatin-hydrazone Schiff base Complexes | UV-Vis | Hypsochromic shift of absorption band | acs.org |
| Pyrrole-based Group 4 PNP Pincer Complexes | NMR | 1H, 13C{1H}, and 31P{1H} NMR used for characterization | nih.gov |
The coordination geometry and stoichiometry of metal complexes are determined by a combination of techniques, with single-crystal X-ray diffraction being the most definitive method.
Magnetic Susceptibility Measurements: These measurements help in determining the number of unpaired electrons in a complex, which can be indicative of its geometry. For instance, magnetic moment data can help distinguish between octahedral and tetrahedral geometries in transition metal complexes. researchgate.net
Molar Conductance Measurements: The molar conductivity of a complex in solution can indicate whether the ligands are coordinated to the metal ion or exist as counter-ions, thus helping to elucidate the stoichiometry and coordination sphere of the complex. researchgate.net
Based on such studies, various geometries have been proposed for complexes with related ligands. For example, octahedral geometries have been assigned to Co(II) and Fe(III) mixed ligand complexes of 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995). nih.gov For complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a square planar geometry was proposed for the copper complex, while other complexes were suggested to be tetrahedral. nih.gov
Table 3: Coordination Geometries of Metal Complexes with Pyridine-based Ligands**
| Metal Ion | Ligand(s) | Proposed/Determined Geometry | Reference |
| Co(II), Fe(III) | 1,10-phenanthroline, 2,2'-bipyridine | Octahedral | nih.gov |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |
| Ni(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |
| Hf | PNP pincer ligand | Confirmed by X-ray analysis | nih.gov |
Ligand Exchange and Reactivity Studies in Metal Complexes
The reactivity of coordinated ligands can be significantly different from that of the free ligand. Ligand exchange reactions, where a coordinated ligand is replaced by another, are fundamental to understanding the stability and reaction mechanisms of coordination compounds.
Studies on catenane ligands have shown that mechanical interlocking can slow down ligand exchange and stabilize the coordinated metal in a low oxidation state, a phenomenon termed the "catenand effect". chemrxiv.org The self-assembly of a Pt(II) analog of a square-planar complex was found to be slow due to the inertness of the Pt(II)-pyridine bond, initially forming a complex mixture before yielding the thermodynamically stable product after heating. rptu.de
The reactivity of halogenated pyridines in the context of metal complexes is also of interest. For example, the synthesis of various heterocyclic systems has been achieved through the reaction of electrophilic reagents with aminopyridines. nih.gov Furthermore, the synthesis of 7-azaindolines and 7-azaindoles has been accomplished using O-vinylhydroxylamines which undergo N-arylation with aza-arene N-oxides, demonstrating the potential for complex transformations involving pyridine derivatives. acs.orgacs.org
Biological Applications of Metal-Complexed Derivatives
Metal complexes of pyridine derivatives have attracted considerable interest due to their potential biological applications, including antimicrobial and anticancer activities.
Complexes of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have demonstrated antimicrobial activity against various bacterial and fungal strains, with the Zn(II) complex showing superior inhibition. chemrevlett.com The Schiff base ligand 4-Chloro-2-(1-phenyl imino) Propyl Phenol and its Co(II), Ni(II), Cu(II), and Zn(II) complexes have also been screened for their antimicrobial activity. researchgate.net Similarly, Co(II) and Fe(III) mixed ligand complexes of 1,10-phenanthroline and 2,2'-bipyridine have been tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
In the realm of anticancer research, a platinum(II) mononuclear complex with a cyclometalated 2-phenylpyridine (B120327) ligand has shown high cytotoxicity against cisplatin-resistant mouse sarcoma cells. nih.gov Cyclometalated iridium(III) complexes derived from isatin-hydrazone Schiff bases have also been reported as potent anticancer agents that can induce non-apoptotic cell death. acs.org
Table 4: Biological Applications of Metal Complexes with Halogenated Pyridine Analogs**
| Complex/Ligand Analog | Metal Ion | Biological Application | Key Finding | Reference |
| (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Zn(II) | Antimicrobial | Superior inhibition against tested strains | chemrevlett.com |
| 4-Chloro-2-(1-phenyl imino) Propyl Phenol | Co(II), Ni(II), Cu(II), Zn(II) | Antimicrobial | Screened for activity | researchgate.net |
| 1,10-phenanthroline and 2,2'-bipyridine | Co(II), Fe(III) | Antibacterial | Activity tuned by the nature of the metal | nih.gov |
| 2-phenylpyridine | Pt(II) | Anticancer | High cytotoxicity against cisplatin-resistant cells | nih.gov |
| Isatin-hydrazone Schiff bases | Ir(III) | Anticancer | Potent agents inducing non-apoptotic cell death | acs.org |
Photophysical Properties and Potential Optoelectronic Applications
The study of how a molecule interacts with light is fundamental to unlocking its potential in optoelectronic devices such as organic light-emitting diodes (OLEDs), sensors, and solar cells. The photophysical properties, including absorption and emission of light, are dictated by the molecule's electronic structure, which in the case of 4-Chloro-2-(3-fluorophenyl)pyridine, is shaped by its unique arrangement of aromatic rings and substituents.
Absorption and Emission Spectroscopy
The absorption and emission spectra of a molecule provide a window into its electronic transitions. For this compound, it is anticipated that the ultraviolet-visible (UV-Vis) absorption spectrum would be characterized by π-π* transitions within the pyridine (B92270) and phenyl rings. The presence of the chlorine and fluorine atoms, as well as the phenyl group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
Luminescence, the emission of light from the molecule after excitation, is a key property for applications in lighting and displays. The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter. For substituted pyridines, the quantum yield can vary significantly depending on the nature and position of the substituents. While specific data for this compound is not available, studies on similar compounds, such as 2-oxonicotinonitriles, have shown that the introduction of electron-withdrawing groups can lead to a significant increase in the fluorescence quantum yield. google.com For instance, the presence of a cyano group in some 2-oxonicotinonitrile derivatives has been reported to result in quantum yields as high as 85%. google.com
Table 1: Illustrative Photophysical Data for a Related Substituted Pyridine
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |
| Cyano-substituted 2-oxonicotinonitrile | ~350 | ~420 | 0.85 | Acetic Acid |
Note: This table presents data for a related class of compounds to illustrate potential photophysical behavior and is not data for this compound.
Influence of Substituents and Solvent Polarity on Photophysical Behavior
The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the photophysical properties. The chlorine atom at the 4-position and the 3-fluorophenyl group at the 2-position of the pyridine ring in the target molecule are expected to influence its electronic transitions. The chlorine atom is an electron-withdrawing group, which can lower the energy of the molecular orbitals. The 3-fluorophenyl group also possesses electron-withdrawing character due to the electronegativity of the fluorine atom.
The polarity of the solvent in which the molecule is dissolved can also have a profound effect on its photophysical properties. In polar solvents, molecules with a significant change in dipole moment between the ground and excited states often exhibit a shift in their emission spectra, a phenomenon known as solvatochromism. For substituted pyridines, a change in solvent from a nonpolar to a polar one can lead to either a hypsochromic (blue) or bathochromic (red) shift, depending on the specific electronic structure of the molecule. google.com
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optical communications, data storage, and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by its hyperpolarizability.
First Hyperpolarizability Calculations
The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Large values of β are desirable for NLO applications. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the hyperpolarizability of new molecules. For molecules with a donor-acceptor structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, the first hyperpolarizability is often enhanced.
Table 2: Illustrative Calculated First Hyperpolarizability for a Related Compound Class
| Compound Class | Calculation Method | First Hyperpolarizability (β) (a.u.) |
| Thiourea Analogues | Density Functional Theory | ~48 times that of a reference compound |
Note: This table provides an example from a related class of compounds to illustrate the potential for NLO properties and is not data for this compound.
Electrochemical Properties
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are crucial for its application in electronic devices, including batteries and electrochromic windows. These properties are typically investigated using techniques like cyclic voltammetry.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. The resulting voltammogram provides information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the molecule.
For this compound, the electron-withdrawing nature of the chlorine and fluorine substituents is expected to lower the energies of both the HOMO and LUMO levels. A lower LUMO energy would make the molecule easier to reduce, while a lower HOMO energy would make it more difficult to oxidize. The electrochemical behavior of related compounds, such as 4-chloroaniline, has been studied, revealing that the oxidation process can be complex and lead to the formation of various products.
Table 3: Predicted Electrochemical Characteristics of this compound
| Property | Predicted Influence of Substituents |
| Oxidation Potential | Higher (more difficult to oxidize) |
| Reduction Potential | Lower (easier to reduce) |
| HOMO Energy Level | Lowered |
| LUMO Energy Level | Lowered |
Note: This table presents predicted trends based on the known effects of the substituents and is not based on experimental data for this compound.
Research Findings on this compound in OLED Applications Unavailable
Extensive research has not yielded specific information regarding the application of the chemical compound This compound in the field of Organic Light-Emitting Diodes (OLEDs). Searches for its photophysical properties and performance data within OLED devices did not return any dedicated scholarly articles or detailed research findings.
While the broader class of phenylpyridines is extensively used as ligands in phosphorescent metal complexes (such as those based on iridium and platinum) for OLED emitters, no specific studies detailing the use of this compound in this capacity could be located. The available scientific literature focuses on other derivatives of phenylpyridine.
Consequently, without any research data on its synthesis for OLEDs, photophysical characteristics (like emission spectra and quantum yield), or performance in OLED device structures (such as efficiency and lifetime), it is not possible to provide an analysis of its potential in optoelectronic applications as requested.
Further research and development would be required to determine if this compound possesses properties suitable for use in OLED technology.
Future Directions and Emerging Research Avenues
Advanced Computational Design and Predictive Modeling for Novel Scaffolds
The future of designing novel molecular scaffolds based on the 4-Chloro-2-(3-fluorophenyl)pyridine framework is intrinsically linked to the advancements in computational chemistry. In silico methods are becoming indispensable tools for predicting the properties and activities of new derivatives, thereby accelerating the drug discovery process.
Detailed research findings indicate that computational modeling will play a pivotal role in the rational design of next-generation pyridine-based compounds. Techniques such as molecular docking and molecular dynamics simulations are currently employed to elucidate the binding modes of pyridine (B92270) derivatives with various biological targets. scilit.com These studies provide crucial insights into the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds. For instance, molecular docking studies on pyridine derivatives have been used to predict their binding affinities to enzymes like cholinesterases, which are implicated in Alzheimer's disease. scilit.com
Predictive modeling is also being used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. By identifying potential liabilities early in the design phase, researchers can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles. This approach minimizes the risk of late-stage failures in drug development.
Interactive Data Table: Computational Tools in Pyridine Scaffold Design
| Computational Tool | Application in Pyridine Derivative Design | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets. scilit.comacs.org | Identification of key interactions (e.g., hydrogen bonds, π-π stacking) between the pyridine scaffold and the active site of a protein. scilit.com |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes over time. scilit.com | Understanding the stability of binding and conformational changes in the target protein upon ligand binding. scilit.com |
| ADME Prediction | Forecasting pharmacokinetic properties like absorption, distribution, metabolism, and excretion. rsc.org | Early identification of compounds with poor drug-like properties, enabling prioritization of more promising candidates. rsc.org |
| QSAR Modeling | Developing quantitative structure-activity relationships to predict biological activity based on chemical structure. | Guiding the design of more potent analogs by identifying key structural features that contribute to activity. |
Exploration of New Biological Targets and Therapeutic Areas
The structural versatility of the pyridine scaffold, as exemplified by this compound, makes it a privileged motif in medicinal chemistry, with applications spanning a wide array of diseases. scilit.comacs.org Future research will undoubtedly focus on exploring new biological targets and expanding the therapeutic utility of its derivatives.
Currently, pyridine derivatives are being investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgresearchgate.net For example, certain substituted pyridines have shown potent activity against various cancer cell lines, and their mechanism of action is often linked to the inhibition of specific kinases or other enzymes involved in cell proliferation. acs.orgrsc.org Fused pyridine ring systems, such as imidazopyridine and thienopyridine, have also demonstrated significant anticancer properties. acs.org
Emerging research is uncovering novel biological targets for this class of compounds. Phosphodiesterases (PDEs), for instance, have been identified as promising targets for the treatment of cancer, and novel pyridine derivatives have been synthesized and evaluated for their PDE3A inhibitory effects. rsc.org There is a direct correlation observed between PDE3 inhibition and anticancer activity for some of these synthesized compounds. rsc.org Another emerging target for cancer therapy is p110α, which has been shown to be inhibited by certain thiazolyl imidazo[1,2-a]pyridine (B132010) compounds. researchgate.net
The ongoing exploration of new therapeutic areas will likely see this compound analogs being tested against a wider range of diseases, including neurodegenerative disorders and metabolic syndromes. The ability to fine-tune the electronic and steric properties of the pyridine ring through substitution allows for the optimization of activity against these novel targets.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and the pyridine scaffold is well-positioned to benefit from these technological advancements. researchgate.net AI and ML algorithms can analyze vast datasets to identify novel drug candidates, predict their biological activities, and even propose synthetic routes. researchgate.netrsc.org
In the context of pyridine derivatives, ML models are being developed to predict their biological activities against various targets. rsc.org These models are trained on large datasets of known compounds and their corresponding activities, enabling them to learn the complex relationships between chemical structure and biological function. nih.gov For instance, machine learning-assisted material genome approaches have been used to design high-efficiency adsorbents based on pyridine polymers, demonstrating the predictive power of these methods. nih.gov
Furthermore, generative AI models are being employed to design novel pyridine-based molecules with desired properties. rsc.org These models can explore the vast chemical space to identify new scaffolds that are predicted to have high affinity for a specific biological target and favorable drug-like properties. This de novo design approach has the potential to significantly accelerate the hit-to-lead optimization process.
The application of AI also extends to the prediction of synthetic pathways for novel pyridine compounds. By learning from the existing body of chemical knowledge, ML models can suggest efficient and cost-effective synthetic routes, thereby streamlining the chemical synthesis process.
Development of Sustainable and Biocatalytic Synthetic Methods
In line with the growing emphasis on green chemistry, a significant future direction for the synthesis of this compound and its derivatives will be the development of sustainable and biocatalytic methods. rsc.orgnih.gov These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, using renewable resources, and employing milder reaction conditions.
Recent research has highlighted several green synthetic strategies for the preparation of functionalized pyridines. One-pot multicomponent reactions, often facilitated by microwave irradiation or the use of ionic liquids, offer an efficient and environmentally friendly alternative to traditional multi-step syntheses. acs.orgnih.gov These methods often lead to higher yields, shorter reaction times, and easier product purification. nih.gov
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, represents a particularly promising avenue for the sustainable synthesis of pyridine derivatives. rsc.org Enzymes can exhibit high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. For example, a novel one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been demonstrated using recombinant microbial whole cells. rsc.org The use of cytochrome P-450 enzymes has also been explored for the synthesis of 4-substituted pyridines. researchgate.net
The development of these sustainable and biocatalytic methods will not only make the synthesis of this compound and its analogs more environmentally friendly but also potentially more cost-effective, which is a crucial consideration for the pharmaceutical industry.
Interactive Data Table: Sustainable Synthesis Approaches for Pyridine Derivatives
| Synthesis Approach | Description | Advantages |
|---|---|---|
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | High atom economy, reduced waste, and simplified procedures. nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. acs.org | Shorter reaction times, higher yields, and improved purity. acs.org |
| Ionic Liquid Catalysis | Employing ionic liquids as catalysts and/or solvents. scilit.com | Recyclability of the catalyst and often milder reaction conditions. |
| Biocatalysis | Utilizing enzymes or whole cells to catalyze reactions. rsc.orgresearchgate.net | High selectivity, mild reaction conditions, and use of renewable resources. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-(3-fluorophenyl)pyridine, and how can reaction conditions be optimized to improve yield?
- The synthesis of halogenated pyridines often involves cross-coupling reactions or nucleophilic aromatic substitution. For example, details a related synthesis using dichloromethane and sodium hydroxide under controlled conditions to achieve 99% purity. Key parameters include solvent choice (e.g., dichloromethane for inertness), temperature control, and sequential purification steps (e.g., washing with brine, drying over sodium sulfate). To optimize yield, consider varying catalysts (e.g., Pd-based for cross-couplings) and reaction times while monitoring intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- 1H/13C NMR is critical for confirming regiochemistry and substituent positions. For instance, and highlight X-ray crystallography to resolve ambiguities in fluorophenyl-pyridine derivatives. Mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). Always compare experimental data with computational predictions (e.g., DFT calculations) for structural validation .
Q. What safety protocols are essential when handling this compound in the lab?
- Refer to safety codes such as H315/H319 (skin/eye irritation) and H335 (respiratory irritation) in . Use N95 masks , gloves, and fume hoods for air-sensitive steps. Storage requires inert atmospheres (e.g., argon) and avoidance of moisture ( ). For spills, neutralize with inert adsorbents and dispose via certified waste management services .
Advanced Research Questions
Q. How can regiochemical outcomes in functionalization reactions of this compound be predicted or controlled?
- Regioselectivity in halogenated pyridines is influenced by electronic effects (e.g., electron-withdrawing fluorine directing meta/para substitutions). demonstrates regioexhaustive functionalization using model substrates, where steric and electronic factors guide reactivity. Employ DFT calculations to map electron density distributions and predict reactive sites. Experimentally, use directing groups (e.g., boronates) or selective catalysts (e.g., CuI for Ullmann couplings) to steer reactions .
Q. What strategies resolve contradictions in reported synthetic yields or reactivity data for this compound?
- Discrepancies may arise from impurities (e.g., residual solvents) or unoptimized conditions. Replicate literature procedures with rigorous purity checks (e.g., elemental analysis). For example, ’s 99% purity required multiple recrystallizations. If reactivity conflicts arise, compare reaction scales, solvent grades, and equipment (e.g., microwave vs. conventional heating). Cross-validate using alternative methods like X-ray diffraction () or HPLC-MS .
Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?
- Fluorine’s electronegativity enhances metabolic stability and bioavailability. notes trifluoromethyl groups in agrochemicals improve lipophilicity and target binding. For this compound, the 3-fluorophenyl moiety may enhance π-stacking in enzyme active sites. Test via SAR studies by synthesizing analogs with varied halogen/fluorine positions and comparing biological activity .
Q. What computational methods are recommended for modeling interactions of this compound with biological targets?
- Molecular docking (e.g., AutoDock Vina) paired with MD simulations (GROMACS) can predict binding modes. Use QM/MM approaches to model electronic interactions at active sites. ’s PubChem data provides a starting structure for docking. Validate with experimental assays (e.g., enzyme inhibition) .
Methodological Guidance
Designing experiments to minimize side reactions during derivatization:
- Stepwise functionalization : Prioritize reactions at the most reactive site (e.g., chlorine substitution before fluorine modification). Use protective groups (e.g., SEM for amines) as in . Monitor intermediates via LC-MS to detect byproducts early .
Analyzing environmental hazards and biodegradation pathways:
- Assess aquatic toxicity using OECD 301 guidelines . highlights WGK 3 classification, indicating high aquatic risk. Perform photodegradation studies under UV/visible light and analyze metabolites via GC-MS .
Troubleshooting crystallization challenges for X-ray analysis:
- Optimize solvent polarity (e.g., DCM/hexane mixtures) and cooling rates. achieved crystallization via slow evaporation. If crystals fail to form, try seeding or co-crystallization with structurally similar molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
